Hexamethylphosphorous triamide

Catalog No.
S702546
CAS No.
1608-26-0
M.F
C6H18N3P
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylphosphorous triamide

CAS Number

1608-26-0

Product Name

Hexamethylphosphorous triamide

IUPAC Name

N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine

Molecular Formula

C6H18N3P

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3

InChI Key

XVDBWWRIXBMVJV-UHFFFAOYSA-N

SMILES

CN(C)P(N(C)C)N(C)C

Synonyms

Hexamethyl-phosphorous Triamide; N,N,N’,N’,N’’,N’’-Hexamethyl-phosphorous Triamide; Hexamethyltriaminophosphine; NSC 102707; Tris(dimethylamino)phosphine; Trisdimethylaminophosphorus;

Canonical SMILES

CN(C)P(N(C)C)N(C)C

Hexamethylphosphorous triamide is a phosphoramide compound with the chemical formula (CH3)6N3P(CH_3)_6N_3P. It is a colorless, viscous liquid that serves as a powerful solvent and reagent in organic synthesis, particularly in reactions involving organometallic compounds. The structure of hexamethylphosphorous triamide features a phosphorus atom bonded to three dimethylamino groups, resulting in a tetrahedral geometry around the phosphorus atom. This compound is known for its ability to solvate cations effectively, making it a valuable tool in various

Tris(dimethylamino)phosphine is a hazardous compound due to several factors:

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Flammable liquid with a low flash point [].
  • Reactivity: Can react violently with strong oxidizing agents and acids [].

Precautions

Always handle tris(dimethylamino)phosphine in a fume hood wearing appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator [].

Note:

  • The mechanism of action is not applicable to tris(dimethylamino)phosphine as it primarily functions as a reagent in chemical reactions.

Ligand in Metal Catalysis:

TMDP readily forms complexes with various transition metals due to its electron-donating ability through the nitrogen atoms. This makes it a valuable ligand in numerous catalytic processes, including:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction for forming carbon-carbon bonds between aryl or vinyl groups .
  • Wittig Reaction: A method for forming alkenes from carbonyl compounds using a phosphorus ylide, often generated with TMDP as a ligand .
  • Hydration of Nitriles to Amides: Ruthenium complexes containing TMDP can catalyze the conversion of nitriles to amides .

Reagent in Organic Synthesis:

TMDP's diverse properties make it a useful reagent in various organic reactions, such as:

  • Conversion of Hydroxyl Groups to Chlorides: When combined with carbon tetrachloride (CCl4), TMDP can convert alcohols to the corresponding chlorides .
  • Dehydration: TMDP can act as a dehydrating agent, removing water molecules from certain functional groups in organic compounds.
  • Deoxygenating Agent: In the presence of fullerene C60, TMDP can remove oxygen atoms from specific organic molecules, particularly α-dicarbonyl compounds .

Precursor for Other Phosphorus Compounds:

TMDP serves as a starting material for the synthesis of various phosphorus-containing molecules, including:

  • Hexamethylphosphoramide (HMPA): Reacting TMDP with oxygen yields HMPA, a commonly used solvent and Lewis base in organic chemistry .
  • Hexamethylthiophosphoramide (HMTA): Similar to HMPA, treating TMDP with sulfur forms HMTA, another valuable solvent and nucleophile .
  • Indium Phosphide (InP) Colloidal Quantum Dots: TMDP, along with indium chloride (InCl3), can be used to synthesize InP quantum dots, which have applications in optoelectronics and photovoltaics .

  • Solvated Electrons Formation: It can generate solvated electrons when treated with alkali metals, leading to distinctive blue solutions. The kinetics of these reactions vary depending on the metal used; for example, sodium and lithium produce different spectral characteristics and reaction rates .
  • Decomposition: Under acidic conditions, hexamethylphosphorous triamide can decompose to yield protonated amines and phosphates. This behavior is typical of compounds containing nitrogen-phosphorus bonds .
  • Lithiation Reactions: Hexamethylphosphorous triamide enhances the selectivity of lithiation reactions by breaking up oligomers of lithium bases, thus facilitating faster and more efficient reactions .

Hexamethylphosphorous triamide exhibits mild toxicity and has been shown to induce cancer in laboratory rats. While it is not classified as highly toxic, caution is advised when handling this compound due to its potential biological effects . Its interactions within biological systems are not extensively studied, but its structural properties suggest possible implications in various biochemical pathways.

The synthesis of hexamethylphosphorous triamide can be achieved through several methods:

  • Reaction with Phosphorus(III) Chloride: One common method involves reacting phosphorus(III) chloride with anhydrous dimethylamine. This straightforward procedure yields high yields of hexamethylphosphorous triamide .
  • Alternative Synthesis: Other methods may include the use of dialkylamines or modifications involving different alkyl groups, allowing for variations in the synthesis process while maintaining similar yields .

Hexamethylphosphorous triamide finds numerous applications in both industrial and research settings:

  • Solvent for Organic Reactions: It is widely utilized as a solvent for polymers, gases, and organometallic compounds due to its ability to dissolve a wide range of substances .
  • Catalyst Support: The compound serves as a ligand in molybdenum peroxide complexes, which are employed as oxidants in organic synthesis .
  • Lithiation Enhancer: Its unique properties allow it to improve the efficiency of lithiation reactions, making it essential in synthetic organic chemistry .

Research indicates that hexamethylphosphorous triamide interacts favorably with various metal ions and organic substrates. Its ability to stabilize reactive intermediates has been demonstrated in studies involving vanadium-carbon bonds, where it prevents dimerization of allyl halides or pinacol during reactions . The stabilization effect highlights its role as a critical reagent in complex organic transformations.

Several compounds share similarities with hexamethylphosphorous triamide, each possessing unique properties that differentiate them:

Compound NameChemical FormulaKey Characteristics
Dimethyl SulfoxideC2H6OSC_2H_6OSStrong hydrogen bond acceptor; often used as a solvent alternative
DimethylpropyleneureaC5H10N2OC_5H_{10}N_2OSimilar solvent properties; less toxic than hexamethylphosphorous triamide
Tripyrrolidinophosphoric Acid TriamideNot specifiedEffective substitute for reductions; useful as a Lewis base additive

Hexamethylphosphorous triamide stands out due to its exceptional solvating ability and efficiency in enhancing lithiation reactions compared to these alternatives. Its specific interactions with cations and unique reactivity patterns make it invaluable in specialized applications within synthetic chemistry .

XLogP3

0.6

UNII

6072HG2UW4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H350 (10.42%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

1608-26-0

Wikipedia

Hexamethyltriaminophosphine

General Manufacturing Information

Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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